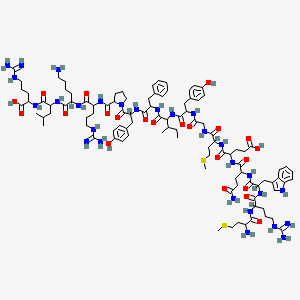

MOTS-c (human)

Description

Properties

IUPAC Name |

4-[[5-amino-2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H152N28O22S2/c1-7-57(4)83(96(148)126-76(50-58-19-9-8-10-20-58)92(144)127-78(52-60-30-34-63(131)35-31-60)97(149)129-46-18-27-79(129)95(147)122-69(25-16-44-112-100(107)108)86(138)118-67(23-13-14-42-102)87(139)124-74(49-56(2)3)91(143)123-73(98(150)151)26-17-45-113-101(109)110)128-94(146)75(51-59-28-32-62(130)33-29-59)116-81(133)55-115-85(137)72(41-48-153-6)121-90(142)71(37-39-82(134)135)119-89(141)70(36-38-80(104)132)120-93(145)77(53-61-54-114-66-22-12-11-21-64(61)66)125-88(140)68(24-15-43-111-99(105)106)117-84(136)65(103)40-47-152-5/h8-12,19-22,28-35,54,56-57,65,67-79,83,114,130-131H,7,13-18,23-27,36-53,55,102-103H2,1-6H3,(H2,104,132)(H,115,137)(H,116,133)(H,117,136)(H,118,138)(H,119,141)(H,120,145)(H,121,142)(H,122,147)(H,123,143)(H,124,139)(H,125,140)(H,126,148)(H,127,144)(H,128,146)(H,134,135)(H,150,151)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTHCOXVWRKRAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H152N28O22S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2174.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MOTS-c mechanism of action in skeletal muscle

An In-depth Technical Guide on the Core Mechanism of Action of MOTS-c in Skeletal Muscle

Introduction

MOTS-c (mitochondrial open reading frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a critical regulator of metabolic homeostasis.[1][2] Initially identified in 2015, MOTS-c is recognized for its role as a mitokine—a mitochondrial-derived signaling peptide that can act both within the cell and systemically as a hormone-like factor.[3][4] It primarily targets skeletal muscle, where it exerts significant influence over glucose metabolism, insulin sensitivity, and muscle mass regulation.[3][5] Its expression is induced by exercise, and it is considered an "exercise mimetic" due to its ability to replicate many of the beneficial metabolic effects of physical activity.[1][6][7] This guide provides a detailed overview of the molecular mechanisms through which MOTS-c functions in skeletal muscle, supported by quantitative data and experimental methodologies for researchers and drug development professionals.

Core Signaling Pathways of MOTS-c in Skeletal Muscle

MOTS-c exerts its effects through multiple interconnected signaling pathways. The two most prominent and well-characterized pathways involve the activation of AMP-activated protein kinase (AMPK) and the direct binding and activation of Casein Kinase 2 (CK2).

AMPK Pathway Activation

A primary mechanism by which MOTS-c enhances metabolic function in skeletal muscle is through the activation of the AMPK pathway.[3][6] MOTS-c inhibits the folate cycle, which leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[2][8] AICAR is an endogenous activator of AMPK, a master regulator of cellular energy homeostasis.[6][8] Activated AMPK promotes glucose uptake by stimulating the translocation of glucose transporter 4 (GLUT4) to the cell membrane and enhances fatty acid oxidation.[3][9] This action improves insulin sensitivity and overall metabolic flexibility in the muscle.[2][5]

CK2-AKT-FOXO1 Pathway and Muscle Atrophy Regulation

More recently, Casein Kinase 2 (CK2) has been identified as a direct and functional binding target of MOTS-c.[10][11] In skeletal muscle, MOTS-c binding activates CK2, initiating a signaling cascade that protects against muscle atrophy.[10][11] Activated CK2 inhibits Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/AKT pathway.[4][12] The inhibition of PTEN leads to increased phosphorylation and activation of AKT.[4][13] Activated AKT, in turn, phosphorylates and inhibits the Forkhead Box O1 (FOXO1) transcription factor.[4][14] Since FOXO1 promotes the expression of genes involved in muscle wasting, including myostatin, its inhibition by the MOTS-c/CK2/AKT axis leads to a reduction in muscle atrophy signaling.[4][13]

Quantitative Data on MOTS-c Effects

The biological effects of MOTS-c in skeletal muscle have been quantified in numerous preclinical studies. The following tables summarize key findings related to its expression, impact on physical performance, and influence on muscle cell differentiation.

| Parameter | Model | Observation | Fold Change/Percentage Increase | Reference |

| Endogenous Expression | Human Skeletal Muscle (Vastus Lateralis) | Post-exercise (stationary bike) | ~11.9-fold increase | [15][16] |

| Human Plasma | Post-exercise (stationary bike) | ~1.5-fold increase | [15][16] | |

| Rodent Skeletal Muscle | 4-8 weeks of voluntary running | ~1.5 to 5-fold increase | [17][18] | |

| Physical Performance | Untrained Mice | Single dose (15 mg/kg) MOTS-c | 12% increase in running time | [18] |

| Untrained Mice | Single dose (15 mg/kg) MOTS-c | 15% increase in running distance | [18] | |

| Old Mice (22 mo.) | Two-week MOTS-c treatment | ~2-fold increase in treadmill capacity | [7] | |

| Glucose Metabolism | Human Skeletal Muscle Cells | MOTS-c Treatment | Significant increase in 2-deoxy-d-glucose (2DG) uptake | [10] |

| High-Fat Diet Fed Mice | MOTS-c Treatment | Prevention of diet-induced insulin resistance | [2][3] | |

| Myoblast Differentiation | C2C12 Murine Myoblasts | 6-day MOTS-c (10 nM) incubation | Increased myogenin gene expression | [19] |

| C2C12 Murine Myoblasts | 6-day MOTS-c (10 & 100 nM) incubation | Increased MyoD protein expression | [19] |

Key Experimental Methodologies

The study of MOTS-c's mechanism of action relies on a variety of established in vivo and in vitro experimental protocols.

In Vivo Assessment of Metabolic Function

A common workflow to assess the systemic effects of MOTS-c involves using mouse models of metabolic stress, such as diet-induced obesity or aging, followed by functional and molecular analyses.

-

Animal Models : C57BL/6J mice are commonly used. To induce metabolic dysfunction, models include high-fat diet (HFD) feeding or the use of aged mice (e.g., >20 months old).[3][10]

-

MOTS-c Administration : MOTS-c is typically administered via intraperitoneal (IP) injections at doses ranging from 0.5 mg/kg to 15 mg/kg daily.[18][20]

-

Metabolic Phenotyping : Glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs) are performed to assess whole-body glucose homeostasis and insulin sensitivity.[3]

-

Tissue Analysis : At the end of the study, skeletal muscles (e.g., gastrocnemius, soleus) are harvested. Western blotting is used to quantify the phosphorylation status and total protein levels of key signaling molecules like AKT, AMPK, and FOXO1.[4] Quantitative PCR (qPCR) is used to measure the expression of target genes.[19]

In Vitro Glucose Uptake Assay

To directly measure the effect of MOTS-c on muscle cell glucose metabolism, a 2-deoxy-D-glucose (2DG) uptake assay is frequently employed using cultured myotubes.

-

Cell Lines : Murine C2C12 or rat L6 myoblasts are standard choices. They are differentiated into myotubes to create a model of mature muscle fibers.[4][19]

-

Treatment : Differentiated myotubes are treated with MOTS-c at various concentrations (e.g., 1-10 µM). To probe specific pathways, inhibitors such as CX-4945 (a CK2 inhibitor) can be co-administered.[10][20]

-

Glucose Uptake Measurement : Cells are typically starved of glucose for a short period before being incubated with radio-labeled 2-deoxy-D-glucose (a glucose analog that is taken up but not fully metabolized).[10]

-

Quantification : After incubation, cells are washed and lysed. The amount of radioactivity inside the cells is measured using a scintillation counter, which serves as a direct measure of glucose uptake. Results are often normalized to the total protein concentration in each sample.[10]

References

- 1. MOTS-c - Wikipedia [en.wikipedia.org]

- 2. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MOTS-c reduces myostatin and muscle atrophy signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MOTS-c: an equal opportunity insulin sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. News and Research: MOTS-c as an exercise mimetic [geneticlifehacks.com]

- 8. mdpi.com [mdpi.com]

- 9. biotechpeptides.com [biotechpeptides.com]

- 10. MOTS-c modulates skeletal muscle function by directly binding and activating CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

- 14. biotechpeptides.com [biotechpeptides.com]

- 15. biorxiv.org [biorxiv.org]

- 16. peptidesciences.com [peptidesciences.com]

- 17. mots-c-increases-in-skeletal-muscle-following-long-term-physical-activity-and-improves-acute-exercise-performance-after-a-single-dose - Ask this paper | Bohrium [bohrium.com]

- 18. MOTS-c increases in skeletal muscle following long-term physical activity and improves acute exercise performance after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 20. researchgate.net [researchgate.net]

The Mitochondrial-Derived Peptide MOTS-c: A Technical Guide to its Signaling Pathway and AMPK Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MOTS-c, a peptide encoded by the mitochondrial genome, has emerged as a critical regulator of metabolic homeostasis. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central cellular energy sensor. This technical guide provides an in-depth overview of the MOTS-c signaling pathway, its activation of AMPK, and the downstream physiological effects. We present a compilation of quantitative data from key studies, detailed experimental protocols for investigating this pathway, and visual representations of the signaling cascade and experimental workflows to support further research and drug development in the field of metabolic diseases, aging, and exercise physiology.

Introduction

Mitochondria, traditionally viewed as the powerhouses of the cell, are now recognized as dynamic signaling organelles that can communicate with the nucleus and other cellular compartments to regulate a wide range of biological processes. This communication is mediated, in part, by a class of molecules known as mitochondrial-derived peptides (MDPs). MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide that has garnered significant attention for its profound effects on metabolism, insulin sensitivity, and physical performance.[1] A key mechanism underlying these effects is the activation of the AMP-activated protein kinase (AMPK) pathway.[1] This guide serves as a technical resource for researchers and professionals in drug development, offering a comprehensive overview of the MOTS-c signaling pathway and its interaction with AMPK.

The MOTS-c Signaling Pathway and AMPK Activation

The canonical MOTS-c signaling pathway leading to AMPK activation is initiated by cellular stress, such as exercise or metabolic challenge. Under these conditions, MOTS-c can translocate from the mitochondria to the cytoplasm and, in some cases, to the nucleus.[1]

Mechanism of AMPK Activation

MOTS-c does not directly bind to AMPK. Instead, it indirectly activates AMPK by influencing upstream metabolic pathways. The primary proposed mechanism involves the inhibition of the folate-methionine cycle. This inhibition leads to an accumulation of the metabolite 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is an analog of AMP and a well-known allosteric activator of AMPK.

dot

Downstream Effects of MOTS-c-Mediated AMPK Activation

Activated AMPK (p-AMPK) orchestrates a cellular response to restore energy homeostasis. This includes:

-

Enhanced Glucose Uptake: p-AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue, increasing glucose uptake from the bloodstream.

-

Increased Fatty Acid Oxidation: p-AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes the transport of fatty acids into the mitochondria for oxidation.

-

Mitochondrial Biogenesis: p-AMPK can activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.

-

Nuclear Translocation and Gene Regulation: Under certain stress conditions, MOTS-c can translocate to the nucleus in an AMPK-dependent manner, where it can regulate the expression of genes involved in antioxidant responses and metabolic adaptation.

dot

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of MOTS-c.

Table 1: In Vivo Effects of MOTS-c Treatment in Mice

| Parameter | Model | Treatment | Outcome | Reference |

| Body Weight | High-Fat Diet (HFD) induced obese mice | 0.5 mg/kg/day MOTS-c for 8 weeks | Prevention of HFD-induced obesity | [2] |

| Insulin Sensitivity | Aged mice (12 months) | 5 mg/kg/day MOTS-c for 7 days | Restoration of muscle insulin sensitivity to levels of young mice | [2] |

| Glucose Tolerance | HFD-fed mice | 5 mg/kg/day MOTS-c for 7 days | Significantly enhanced glucose clearance | [2] |

| Physical Performance | Aged mice (22 months) | 15 mg/kg/day MOTS-c for 2 weeks | ~2-fold enhancement in treadmill performance | [3] |

| Lifespan | Aged mice (23.5 months) | 15 mg/kg 3x/week | 6.4% increase in median lifespan (trend) | [2] |

Table 2: In Vitro Effects of MOTS-c Treatment

| Parameter | Cell Line | Treatment | Outcome | Reference |

| AMPK Phosphorylation | C2C12 myoblasts | 10 µM MOTS-c | Increased phosphorylation of AMPK | [3] |

| Glucose Uptake | C2C12 myotubes | 10 µM MOTS-c | Increased glucose uptake | [3] |

| Cell Survival | C2C12 myoblasts under metabolic stress | 10 µM MOTS-c | Increased cell survival | [3] |

| Gene Expression | HEK293 cells under glucose restriction | MOTS-c overexpression | Regulation of 802 genes (412 downregulated, 390 upregulated) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the MOTS-c signaling pathway.

Western Blot for Phosphorylated AMPK

This protocol is for the detection of phosphorylated AMPK (p-AMPK) in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-AMPKα (Thr172)

-

Primary antibody: Rabbit anti-total AMPKα

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with MOTS-c or control. Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPKα (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total AMPKα.

dot

2-NBDG Glucose Uptake Assay

This protocol measures glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.

Materials:

-

C2C12 myotubes (or other relevant cell line)

-

Glucose-free DMEM

-

2-NBDG stock solution (e.g., 10 mM in DMSO)

-

Insulin (positive control)

-

Phloretin (inhibitor control)

-

Ice-cold PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding and Differentiation: Seed C2C12 myoblasts and differentiate into myotubes.

-

Starvation: Wash cells with PBS and incubate in glucose-free DMEM for 2 hours to starve the cells of glucose.

-

Treatment: Treat cells with MOTS-c, insulin (e.g., 100 nM), or vehicle control in glucose-free DMEM for 30 minutes.

-

2-NBDG Incubation: Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.

-

Termination and Washing: Stop the uptake by washing the cells three times with ice-cold PBS.

-

Analysis:

-

Flow Cytometry: Trypsinize the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

-

Fluorescence Microscopy: Directly visualize and quantify the fluorescence in the cells using a fluorescence microscope.

-

In Vitro AMPK Kinase Activity Assay

This protocol directly measures the enzymatic activity of AMPK.

Materials:

-

Recombinant active AMPK

-

Kinase assay buffer

-

SAMS peptide (a synthetic substrate for AMPK)

-

[γ-³²P]ATP or a non-radioactive ADP detection kit (e.g., ADP-Glo™)

-

Phosphocellulose paper (for radioactive assay)

-

Scintillation counter or luminometer

Procedure (Radioactive Method):

-

Reaction Setup: In a microfuge tube, combine kinase assay buffer, recombinant AMPK, SAMS peptide, and the compound of interest (e.g., MOTS-c-treated cell lysate).

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 10 minutes).

-

Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

-

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporated radioactivity on the SAMS peptide using a scintillation counter.

Conclusion

MOTS-c represents a novel and promising therapeutic target for a range of metabolic and age-related diseases. Its ability to activate AMPK, a central regulator of cellular energy metabolism, underscores its potential to improve insulin sensitivity, enhance physical performance, and promote metabolic homeostasis. The in-depth technical information provided in this guide, including quantitative data summaries and detailed experimental protocols, is intended to facilitate further research into the intricate signaling mechanisms of MOTS-c and accelerate the development of novel therapeutics based on this fascinating mitochondrial-derived peptide. As our understanding of the broader physiological roles of MOTS-c continues to expand, it is poised to become a key player in the fields of metabolism, aging, and pharmacology.

References

- 1. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. biorxiv.org [biorxiv.org]

- 4. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

MOTS-c as an Exercise-Mimetic Peptide: A Technical Guide

Abstract: MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1][2][3] Functioning as a mitochondrial signaling peptide, or "mitokine," MOTS-c acts systemically to mimic many of the beneficial effects of exercise.[4][5] Under conditions of metabolic stress, it translocates from the mitochondria to the nucleus, where it regulates gene expression to adapt to cellular needs.[6][7][8] Its primary mechanisms involve the activation of the AMP-activated protein kinase (AMPK) pathway and the regulation of glucose and fatty acid metabolism, positioning it as a promising therapeutic candidate for metabolic diseases, obesity, and age-related functional decline.[5][9][10][11] This guide provides an in-depth overview of the core signaling pathways, quantitative effects, and key experimental methodologies used to study MOTS-c.

Core Mechanism of Action

MOTS-c exerts its effects through two primary, interconnected signaling pathways: activation of the AMPK energy-sensing pathway and direct regulation of nuclear gene expression.

AMPK Pathway Activation

The most well-characterized mechanism of MOTS-c is the activation of AMPK, a master regulator of cellular energy.[5][11][12] MOTS-c does not activate AMPK directly but rather by modulating cellular metabolism. It inhibits the folate-methionine cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an endogenous AMPK agonist.[2][5][10][13] Activated AMPK then phosphorylates downstream targets to promote catabolic processes (glucose uptake, fatty acid oxidation) and inhibit anabolic processes (lipogenesis), thereby restoring cellular energy balance.[11][14]

Nuclear Translocation and Gene Regulation

In response to metabolic stressors like exercise or glucose restriction, MOTS-c translocates from the mitochondria to the nucleus.[4][6][7][13] This translocation is dependent on AMPK activity.[4] In the nucleus, MOTS-c directly regulates the expression of a wide array of adaptive genes.[7][8] It interacts with and regulates stress-responsive transcription factors, including Nuclear factor erythroid 2-related factor 2 (NFE2L2/NRF2), by binding to Antioxidant Response Elements (AREs) in gene promoters.[11] This allows for a coordinated response to maintain cellular homeostasis.[7]

References

- 1. [PDF] The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance. | Semantic Scholar [semanticscholar.org]

- 2. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptidesciences.com [peptidesciences.com]

- 4. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. The mitochondrial-derived peptide MOTS-c relieves hyperglycemia and insulin resistance in gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 11. MOTS-c Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. corepeptides.com [corepeptides.com]

Mitochondrial-Derived Peptides and Their Role in Aging: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Mitochondrion as a Signaling Hub in Aging

Mitochondria, traditionally viewed as the cell's powerhouses, are now recognized as critical signaling organelles that play a pivotal role in the aging process.[1] A decline in mitochondrial quality and activity is a hallmark of aging and is strongly correlated with a wide range of age-related diseases, including neurodegeneration, cardiovascular disease, and diabetes.[2][3] Beyond their roles in energy production, calcium homeostasis, and apoptosis, mitochondria communicate their functional state to the rest of the cell and organism through retrograde signaling pathways.[2] A novel class of signaling molecules central to this communication is the Mitochondrial-Derived Peptides (MDPs) .

MDPs are a family of bioactive microproteins encoded by small open reading frames (sORFs) within the mitochondrial genome.[1][4] To date, eight such peptides have been identified: Humanin (HN), MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c), and six Small Humanin-Like Peptides (SHLPs 1-6).[1][4] These peptides are essential for modulating cellular stress responses, metabolism, and survival.[5][6] Crucially, the circulating levels of several MDPs decline significantly with age, and this decline is associated with the onset of age-related dysfunction.[2][5] This guide provides an in-depth technical overview of the major MDPs, summarizing the quantitative data on their role in aging, detailing key experimental methodologies, and visualizing their core signaling pathways.

The Major Mitochondrial-Derived Peptides in Aging

Humanin (HN)

Humanin was the first MDP to be discovered, identified in a screen for proteins that protect neuronal cells from Alzheimer's disease-related toxicity.[7] It is a 24-amino acid peptide encoded within the mitochondrial 16S rRNA gene.[7][8]

-

Function and Mechanism: Humanin exerts potent cytoprotective and neuroprotective effects.[8][9] It acts both intracellularly and extracellularly to suppress apoptosis by interacting with pro-apoptotic proteins of the Bcl-2 family, such as Bax.[10] It also improves insulin sensitivity and protects against oxidative stress and inflammation.[11][12] Studies have demonstrated that Humanin can rescue retinal pigment epithelium from oxidative injury by enhancing mitochondrial function and activating STAT3-mediated pathways.[5]

-

Role in Aging and Disease: Circulating Humanin levels decrease with age in both mice and humans.[12][13] Conversely, children of centenarians, who are genetically predisposed to a longer lifespan, have significantly higher levels of Humanin compared to age-matched controls.[9][14][15] Low levels of Humanin are associated with Alzheimer's disease, atherosclerosis, and diabetes.[9][12] Administration of Humanin analogs, such as HNG, improves metabolic health parameters and reduces inflammatory markers in middle-aged mice.[7][14][15]

MOTS-c

MOTS-c is a 16-amino acid peptide encoded by a sORF within the mitochondrial 12S rRNA gene.[2][16] It is a key regulator of metabolic homeostasis and has been described as an "exercise mimetic" for its ability to improve physical performance and insulin sensitivity.[1][17]

-

Function and Mechanism: MOTS-c's primary mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy balance.[17][18] This activation enhances glucose utilization and fatty acid oxidation.[17] Under conditions of cellular stress, MOTS-c can translocate from the mitochondria to the nucleus, where it regulates the expression of genes involved in metabolic adaptation and antioxidant responses, in part through interaction with the transcription factor NRF2.[2][5][16]

-

Role in Aging and Disease: MOTS-c levels decline with age in human circulation and in the skeletal muscle of mice.[2][12] This age-related decline is linked to metabolic dysfunction, including insulin resistance.[17] Late-life intermittent treatment with MOTS-c has been shown to increase the healthy lifespan in mice.[19] Its ability to improve metabolic function and reduce inflammation suggests significant therapeutic potential for a host of age-related conditions, including type 2 diabetes, sarcopenia, and cardiovascular disease.[19][20]

Small Humanin-Like Peptides (SHLPs)

An in silico search of the same mitochondrial 16S rRNA gene that encodes Humanin revealed six additional sORFs, giving rise to SHLPs 1 through 6.[6][10] These peptides have diverse, and sometimes opposing, biological activities.

-

Function and Mechanism: The functions of the six SHLPs vary. SHLP2 and SHLP3 exhibit cytoprotective effects similar to Humanin, reducing apoptosis and reactive oxygen species (ROS) generation while improving mitochondrial metabolism.[6][10][21][22] SHLP2, in particular, has been shown to function as an insulin sensitizer both centrally and peripherally.[6][10] In contrast, SHLP6 has been found to induce apoptosis in multiple cell lines.[4][6][10]

-

Role in Aging and Disease: Similar to Humanin and MOTS-c, circulating levels of SHLP2 have been shown to decrease with age in mice.[6][10] Given their roles in regulating cell survival and metabolism, the age-dependent decline in protective SHLPs may contribute to the progression of age-related diseases.[10][21] For instance, SHLP2 protects cells from amyloid-beta-induced toxicity, suggesting a potential role in neurodegeneration.[4][23]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and human studies on the relationship between MDPs and aging.

Table 1: Age-Related Changes in Mitochondrial-Derived Peptide Levels

| Peptide | Species/Model | Finding | Reference(s) |

| Humanin | Humans (>80 years) | Circulating levels decrease by approximately one-third. | [13] |

| Humans (Children of Centenarians) | Circulating levels are approximately two-fold higher than in age-matched controls. | [13] | |

| Mice (18 months) | Circulating levels decrease by approximately 40%. | [13] | |

| MOTS-c | Humans (45-55 years) | Circulating levels are 11% lower compared to young adults (18-30 years). | [2] |

| Humans (70-81 years) | Circulating levels are 21% lower compared to young adults (18-30 years). | [2] | |

| Humans | Plasma levels show a significant reduction with age (P<0.001 for young vs. older). | [19] | |

| SHLP2 | Mice | Circulating levels decline with age. | [6][10] |

Table 2: Effects of MDPs on Lifespan and Healthspan in Model Organisms

| Peptide/Intervention | Model Organism | Dosage/Method | Key Result(s) | Reference(s) |

| Humanin | C. elegans | Genetic Overexpression | Increased average lifespan from 17.7 days to 19.0 days. | [24] |

| Humanin Analogue (HNG) | Mice (starting at 18 months) | 4 mg/kg via intraperitoneal injection, bi-weekly | Improved metabolic healthspan parameters; did not significantly increase lifespan in this study. | [7][13] |

| MOTS-c | Mice (starting at 24 months) | Intermittent treatment (3x weekly) | Increased healthy lifespan. | [19] |

Table 3: Cellular and Metabolic Effects of MDP Administration

| Peptide | Model System | Key Result(s) | Reference(s) |

| Humanin Analogue (HNGF6A) | Isolated mouse islets | Increased glucose-stimulated insulin secretion by 3-fold (control) and 2.5-fold (diabetic). | [13] |

| Zucker diabetic fatty rats | Reduced glucose levels by approximately 50%. | [13] | |

| SHLP2 | Cultured retinal cells | Increased cell viability by 21.95% after exposure to toxic Aβ42. | [23] |

| SHLP2 & SHLP3 | In vitro cell culture | Significantly reduced apoptosis and the generation of reactive oxygen species. | [6][10] |

Key Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental designs is crucial for understanding the roles of MDPs. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

Signaling Pathways

Generalized Experimental Workflow

Experimental Protocols and Methodologies

Detailed and reproducible methodologies are the bedrock of scientific advancement. Below are summaries of key protocols used in the study of MDPs and aging.

-

Peptide Administration in Animal Models:

-

Intraperitoneal (I.P.) Injection: A common method for systemic delivery. For example, the Humanin analogue HNG was administered to middle-aged mice at a dose of 4 mg/kg twice weekly to assess its impact on healthspan.[7][13]

-

Intracerebroventricular (ICV) Infusion: Used to study the central effects of MDPs on metabolism. In studies of SHLP2, the peptide was infused directly into the brain of rodents to perform systemic hyperinsulinemic-euglycemic clamp studies, which assess insulin sensitivity.[6][10]

-

-

Assessment of Metabolic Function:

-

Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity in vivo. The technique involves a constant infusion of insulin, along with a variable infusion of glucose, to maintain euglycemia. The rate of glucose infusion required indicates the body's sensitivity to insulin. This method was used to demonstrate that centrally administered SHLP2 increased peripheral glucose uptake and suppressed hepatic glucose production.[6][10]

-

Glucose Tolerance Test (GTT): Used to assess how quickly an organism can clear glucose from the blood. Mice are fasted, given a bolus of glucose, and blood glucose levels are measured over time. This is a common test in studies of MOTS-c, which is known to improve glucose tolerance.[17]

-

-

Cellular Assays for Cytoprotection:

-

Apoptosis Induction: To test the anti-apoptotic effects of MDPs like Humanin and SHLP2/3, apoptosis is often induced in cell cultures using agents like staurosporine (STS) or tumor necrosis factor-alpha (TNF-α). The ability of the peptide to reduce markers of cell death (e.g., caspase activation, DNA fragmentation) is then quantified.[6][10]

-

Oxidative Stress Assays: Cells are treated with an oxidizing agent (e.g., H₂O₂) in the presence or absence of an MDP. The generation of reactive oxygen species (ROS) is then measured using fluorescent probes, and cell viability is assessed to determine the peptide's protective capacity.[11]

-

Aβ Toxicity Model: To study neuroprotection, neuronal or retinal cell lines are exposed to toxic amyloid-beta (Aβ) oligomers. The protective effect of an MDP is quantified by measuring the percentage increase in cell viability compared to untreated, Aβ-exposed cells.[23]

-

Conclusion and Future Directions for Drug Development

The discovery of mitochondrial-derived peptides has fundamentally expanded our understanding of mitochondrial signaling and its profound impact on aging and healthspan.[5] The evidence strongly indicates that MDPs like Humanin, MOTS-c, and the protective SHLPs are critical regulators of cellular resilience, metabolism, and longevity.[2][14] Their decline with age presents a compelling therapeutic target. Strategies aimed at restoring youthful levels of these peptides—either through direct administration of synthetic analogs or by stimulating their endogenous production—hold immense promise for treating a wide spectrum of age-related diseases.[2][5]

For drug development professionals, the path forward involves several key areas of focus:

-

Pharmacokinetics and Delivery: Developing stable, long-acting MDP analogs with favorable pharmacokinetic profiles and effective delivery mechanisms to target tissues.

-

Clinical Trials: Moving promising preclinical findings into human studies to assess the safety and efficacy of MDP-based therapies for conditions like type 2 diabetes, sarcopenia, and neurodegenerative diseases.[25]

-

Biomarker Development: Establishing robust assays to measure circulating MDP levels in humans, which could serve as biomarkers for healthy aging and disease risk.

-

Mechanism of Action: Further elucidating the specific receptors and downstream signaling pathways for each MDP to enable more targeted therapeutic design.

References

- 1. JCI - Mitochondria-derived peptides in aging and healthspan [jci.org]

- 2. Mitochondrial-derived peptides in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial-derived peptides in aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondria-derived peptides in aging and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mitochondrial derived peptide humanin is a regulator of lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Humanin and Its Pathophysiological Roles in Aging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 10. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers | Aging [aging-us.com]

- 11. Frontiers | Protective Mechanism of Humanin Against Oxidative Stress in Aging-Related Cardiovascular Diseases [frontiersin.org]

- 12. Humanin and Age-Related Diseases: A New Link? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. Overexpression of Mitochondrial Peptide Humanin as a Potential Approach to Slowing Aging – Fight Aging! [fightaging.org]

- 15. The mitochondrial derived peptide humanin is a regulator of lifespan and healthspan | Aging [aging-us.com]

- 16. mdpi.com [mdpi.com]

- 17. swolverine.com [swolverine.com]

- 18. muscleandbrawn.com [muscleandbrawn.com]

- 19. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. renewyouth.com [renewyouth.com]

- 21. neurosciencenews.com [neurosciencenews.com]

- 22. phoenixpeptide.com [phoenixpeptide.com]

- 23. alzdiscovery.org [alzdiscovery.org]

- 24. researchgate.net [researchgate.net]

- 25. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]

The Mitochondrial-Derived Peptide MOTS-c: A Technical Guide to its Nuclear Translocation Under Cellular Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular homeostasis is maintained through a complex and dynamic interplay between organelles. Emerging evidence has highlighted a critical communication axis between mitochondria and the nucleus, mediated by a class of molecules known as mitochondrial-derived peptides (MDPs). Among these, MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) has garnered significant attention for its role in metabolic regulation and cellular stress responses. This technical guide provides an in-depth exploration of the nuclear translocation of MOTS-c, a key mechanism by which it influences cellular function under stress. We will delve into the signaling pathways governing this process, present quantitative data on its nuclear accumulation, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of MOTS-c and the broader field of mitonuclear communication.

Introduction: MOTS-c as a Mitonuclear Messenger

MOTS-c is a 16-amino-acid peptide encoded by a short open reading frame within the mitochondrial 12S rRNA gene.[1] Initially identified for its metabolic regulatory functions, subsequent research has revealed its crucial role as a retrograde signaling molecule that communicates mitochondrial status to the nucleus, particularly under conditions of cellular stress.[1][2] In resting cells, MOTS-c is predominantly localized to the mitochondria.[3][4] However, upon exposure to various stressors, it dynamically relocates to the nucleus to regulate gene expression and promote cellular adaptation and survival.[2][5][6] This nuclear translocation represents a novel layer of mitonuclear communication, where a mitochondrial-encoded factor directly influences the nuclear transcriptional program.

Stress-Induced Nuclear Translocation of MOTS-c

A variety of cellular stressors can trigger the migration of MOTS-c from the mitochondria to the nucleus. The primary inducers identified to date are metabolic in nature.

Types of Stressors:

-

Metabolic Stress: Conditions of nutrient deprivation, such as glucose restriction and serum starvation, are potent inducers of MOTS-c nuclear translocation.[2][5]

-

Oxidative Stress: Increased levels of reactive oxygen species (ROS) can also promote the movement of MOTS-c to the nucleus.[2]

-

Exercise: Physical exercise, a form of physiological stress, has been shown to increase the expression and promote the nuclear translocation of MOTS-c.[1][7][8]

The translocation of MOTS-c to the nucleus is a rapid process, with nuclear accumulation observed within 30 to 60 minutes of stress induction.[2][9]

The AMPK-Dependent Signaling Pathway

The nuclear translocation of MOTS-c is not a passive process but is actively regulated by a well-defined signaling pathway. The central player in this pathway is the 5'-adenosine monophosphate-activated protein kinase (AMPK), a key cellular energy sensor.

Under conditions of metabolic stress, the cellular AMP/ATP ratio increases, leading to the activation of AMPK.[5] Activated AMPK then facilitates the translocation of MOTS-c to the nucleus.[5][6] Pharmacological activators of AMPK, such as metformin and AICAR, can mimic this stress-induced translocation.[5][9] Conversely, inhibition of AMPK activity, either pharmacologically or through genetic knockdown, prevents the stress-induced nuclear accumulation of MOTS-c.[5][9] This establishes the AMPK-dependent nature of this process.

Once in the nucleus, MOTS-c interacts with various nuclear components to regulate gene expression. It has been shown to bind to chromatin and interact with stress-responsive transcription factors, most notably Nuclear factor erythroid 2-related factor 2 (NFE2L2/NRF2).[5][10] This interaction allows MOTS-c to influence the transcription of a wide range of genes, particularly those containing antioxidant response elements (AREs), thereby promoting cellular resilience to stress.[5][7][10]

Quantitative Analysis of MOTS-c Nuclear Accumulation

The translocation of MOTS-c to the nucleus under stress has been quantified in several studies. The following table summarizes representative quantitative data from the literature.

| Cell Type | Stress Condition | Duration of Stress | Fold Increase in Nuclear MOTS-c (approx.) | Reference |

| HepG2 | Glucose Restriction (GR) | 1 hour | ~2.5 | [5] |

| HepG2 | Serum Deprivation (SD) | 1 hour | ~2.0 | [5] |

| C2C12 | Metformin (AMPK activator) | 1 hour | Significant increase | [9] |

| C2C12 | AICAR (AMPK activator) | 1 hour | Significant increase | [9] |

Note: The fold increase is often determined by densitometry of Western blots from subcellular fractionation experiments.

Experimental Protocols for Studying MOTS-c Nuclear Translocation

The study of MOTS-c nuclear translocation relies on a combination of cell biology and biochemical techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation and Western Blotting

This protocol allows for the biochemical separation of cellular compartments and the subsequent detection of MOTS-c protein levels in each fraction.

Objective: To quantify the amount of MOTS-c in the nuclear versus the cytosolic and mitochondrial fractions under control and stress conditions.

Materials:

-

Cell culture reagents

-

Stress-inducing agents (e.g., glucose-free media, metformin)

-

Cell lysis buffer (hypotonic)

-

Nuclear extraction buffer (high salt)

-

Mitochondrial isolation kit (optional, for cleaner fractions)

-

Dounce homogenizer

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-MOTS-c, anti-Lamin B1 (nuclear marker), anti-VDAC (mitochondrial marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment: Plate cells to desired confluency. Treat with the specific stressor for the indicated time. Include an untreated control group.

-

Cell Harvesting: Wash cells with ice-cold PBS and scrape into a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C.

-

Cytosolic Fractionation: Resuspend the cell pellet in hypotonic lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 15 minutes.

-

Homogenization: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).

-

Isolation of Nuclei: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytosolic and mitochondrial fractions. The pellet contains the nuclei.

-

Nuclear Protein Extraction: Wash the nuclear pellet with PBS. Resuspend the pellet in high-salt nuclear extraction buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarification of Nuclear Extract: Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear extract.

-

Protein Quantification: Determine the protein concentration of the cytosolic and nuclear fractions using a BCA assay.

-

Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (anti-MOTS-c and loading controls for each fraction) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the MOTS-c signal to the respective loading control for each fraction.

Immunofluorescence Microscopy

This technique allows for the visualization of MOTS-c localization within the cell.

Objective: To visually confirm the nuclear translocation of MOTS-c under stress conditions.

Materials:

-

Cells cultured on glass coverslips

-

Stress-inducing agents

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-MOTS-c

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. Apply stress treatment as required.

-

Fixation: Wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the anti-MOTS-c primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images of MOTS-c and DAPI fluorescence. Merged images will show the colocalization of MOTS-c with the nucleus.

Functional Implications and Therapeutic Potential

The nuclear translocation of MOTS-c is not merely a cellular relocalization but a critical step in a broader adaptive response to stress. By regulating nuclear gene expression, MOTS-c can influence a range of cellular processes, including:

-

Antioxidant Defense: Upregulation of genes containing AREs enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.[5][10]

-

Metabolic Reprogramming: MOTS-c can influence metabolic pathways to help cells adapt to nutrient scarcity.[2][3]

-

Inflammation: MOTS-c has been shown to have anti-inflammatory effects, which may be mediated in part by its nuclear actions.[2]

Given its role in promoting cellular resilience, MOTS-c has emerged as a promising therapeutic target for a variety of age-related and metabolic diseases, including insulin resistance, obesity, and cardiovascular disease.[3][4] Understanding the mechanisms of its nuclear translocation is therefore of paramount importance for the development of novel therapeutic strategies that leverage the beneficial effects of this mitochondrial-derived peptide.

Conclusion

The stress-induced nuclear translocation of MOTS-c represents a fascinating and functionally significant example of mitonuclear communication. This process, governed by the AMPK signaling pathway, allows the mitochondria to directly influence the nuclear transcriptional landscape in response to cellular challenges. The ability of MOTS-c to orchestrate an adaptive gene expression program underscores its importance in maintaining cellular homeostasis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this phenomenon and unlock the full therapeutic potential of MOTS-c. As our understanding of the intricate dialogue between mitochondria and the nucleus deepens, so too will our ability to intervene in disease processes and promote healthy aging.

References

- 1. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MOTS-c: A Mitochondrial-Encoded Regulator of the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation [frontiersin.org]

- 4. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear transcriptional regulation by mitochondrial-encoded MOTS-c - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - ProQuest [proquest.com]

- 10. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

MOTS-c as a Potential Mitokine: A Technical Guide for Researchers

Abstract

Mitochondria, long recognized as the powerhouses of the cell, are emerging as critical signaling hubs that communicate with other cellular compartments to regulate homeostasis. This communication is mediated, in part, by a class of molecules known as mitokines. MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that functions as a potent mitokine.[1][2][3] Under conditions of metabolic stress, such as exercise, MOTS-c translocates from the mitochondria to the nucleus to regulate gene expression, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][4][5] It has demonstrated significant therapeutic potential in preclinical models, improving insulin sensitivity, enhancing physical capacity, and reversing age-related metabolic decline.[3][6][7] This technical guide provides an in-depth overview of MOTS-c, detailing its core signaling pathways, summarizing key quantitative data, outlining experimental protocols for its study, and discussing its future therapeutic outlook for researchers, scientists, and drug development professionals.

Introduction

The Concept of Mitokines

Mitokines are peptides and proteins encoded by the mitochondrial genome that are released from the mitochondria to act as signaling molecules, both within the cell and systemically.[3][5] This retrograde signaling from the mitochondrion to the nucleus allows the cell to adapt to metabolic stress, coordinating a response to maintain homeostasis. MOTS-c is a prime example of such a mitokine, sometimes referred to as a "mitochondrial hormone" due to its presence in circulation and its systemic effects.[3][5][8]

Discovery and Origin of MOTS-c

MOTS-c was identified as a bioactive peptide encoded by a short open reading frame (sORF) within the mitochondrial 12S rRNA gene.[1][7] This discovery challenged the traditional view that the mitochondrial genome only encoded for 13 proteins essential for the electron transport chain.[4][9] MOTS-c is a 16-amino-acid peptide that is highly conserved across species.[10] Its expression is detected in multiple tissues, including skeletal muscle, and its levels in both tissue and plasma have been shown to decline with age.[1][2][11]

Core Signaling Pathways of MOTS-c

The mechanism of action for MOTS-c is multifaceted, involving its translocation to the nucleus and its influence on key metabolic sensing pathways in the cytosol.

Cellular Stress and Nuclear Translocation

Under basal conditions, MOTS-c is primarily localized to the mitochondria.[5][12] However, in response to metabolic stressors like glucose restriction or exercise, it translocates to the nucleus.[1][2][13] This nuclear import is dependent on the activation of AMPK, a master regulator of cellular energy status.[4][5][14] This process allows for direct communication between the metabolic state of the mitochondria and the transcriptional machinery of the nucleus.

References

- 1. mdpi.com [mdpi.com]

- 2. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Nuclear transcriptional regulation by mitochondrial-encoded MOTS-c - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MOTS-c, the Most Recent Mitochondrial Derived Peptide in Human Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. swolverine.com [swolverine.com]

- 7. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation [frontiersin.org]

- 11. Mitochondrial-Encoded Peptide MOTS-c, Diabetes, and Aging-Related Diseases [e-dmj.org]

- 12. researchgate.net [researchgate.net]

- 13. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of MOTS-c with Nuclear DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a mitochondrial-derived peptide that has emerged as a key signaling molecule in mitonuclear communication. Under conditions of metabolic stress, MOTS-c translocates from the mitochondria to the nucleus, where it directly influences nuclear gene expression to maintain cellular homeostasis. This guide provides a comprehensive technical overview of the mechanisms governing MOTS-c's nuclear interaction, its role in transcriptional regulation, and the experimental protocols used to elucidate these functions.

Introduction

Traditionally, the nucleus has been viewed as the primary regulator of mitochondrial function. However, the discovery of mitochondrial-derived peptides (MDPs) like MOTS-c has revealed a bidirectional communication network. MOTS-c, a 16-amino-acid peptide encoded by the mitochondrial 12S rRNA gene, acts as a retrograde signal, relaying information about the metabolic state of the mitochondria to the nucleus.[1][2] This interaction is crucial for adaptive responses to cellular stress, including metabolic deprivation and oxidative stress.

Under basal conditions, MOTS-c is primarily localized within the mitochondria.[3] However, upon metabolic stress, such as glucose restriction, it rapidly translocates to the nucleus.[2][4] This nuclear translocation is a critical step in its function as a regulator of nuclear gene expression.

The Signaling Pathway of MOTS-c Nuclear Translocation

The nuclear translocation of MOTS-c is an active process dependent on the metabolic sensor AMP-activated protein kinase (AMPK).[1][4] Metabolic stress leads to an increase in the AMP/ATP ratio, which activates AMPK. Activated AMPK then facilitates the movement of MOTS-c into the nucleus. While the precise mechanism of this AMPK-dependent transport is still under investigation, it represents a key regulatory node in the MOTS-c signaling cascade.

Interaction with Nuclear DNA and Transcriptional Regulation

Once in the nucleus, MOTS-c directly associates with chromatin.[1] It interacts with key transcription factors, most notably Nuclear factor erythroid 2-related factor 2 (NRF2) and Activating Transcription Factor 1 (ATF1).[2] This interaction modulates the binding of these transcription factors to their target DNA sequences, thereby regulating the expression of a host of genes.

A primary target of the MOTS-c/NRF2 complex is the Antioxidant Response Element (ARE), a cis-acting enhancer sequence found in the promoter regions of numerous genes involved in the antioxidant defense system.[1][5] By influencing NRF2 activity, MOTS-c upregulates the expression of cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6]

Quantitative Data Summary

The interaction of MOTS-c with nuclear DNA results in significant changes in gene expression. The following tables summarize key quantitative findings from published studies.

| Experiment | Condition | Target | Fold Enrichment (vs. Control) | Reference |

| ChIP-qPCR | Glucose Restriction (3h) | HO-1 Promoter (ARE) | ~4.5 | [1] |

| Glucose Restriction (3h) | NQO1 Promoter (ARE) | ~3.5 | [1] | |

| tBHP (100 µM, 3h) | HO-1 Promoter (ARE) | ~3.0 | [1] | |

| tBHP (100 µM, 3h) | NQO1 Promoter (ARE) | ~2.5 | [1] |

Table 1: MOTS-c Binding to ARE-Containing Promoters. This table summarizes the fold enrichment of MOTS-c binding to the promoter regions of HO-1 and NQO1 under metabolic stress conditions, as determined by Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR). The data is graphically represented in the source and has been estimated for this table.

| Gene | Regulation | Fold Change (MOTS-c vs. EV) | Function |

| Top Upregulated | |||

| HMOX1 | Upregulated | > 2 | Antioxidant defense |

| NQO1 | Upregulated | > 1.5 | Detoxification |

| GCLM | Upregulated | > 1.5 | Glutathione synthesis |

| Top Downregulated | |||

| FOS | Downregulated | < -1.5 | Transcription factor (AP-1) |

| JUN | Downregulated | < -1.5 | Transcription factor (AP-1) |

| EGR1 | Downregulated | < -2 | Transcription factor |

Table 2: Representative Differentially Expressed Genes from RNA-Seq Analysis. This table presents a selection of key genes that are significantly up- or downregulated upon MOTS-c overexpression during glucose restriction. The fold changes are estimations based on the heatmap provided in the primary literature.[1] In total, 390 genes were upregulated and 412 were downregulated.[1]

| Experiment | Condition | Reporter Construct | Fold Change in Activity | Reference |

| Luciferase Reporter Assay | MOTS-c Overexpression | ARE-Luciferase | ~1.8 | [1] |

| MOTS-c OE + NRF2 siRNA | ARE-Luciferase | ~1.1 (attenuated) | [1] |

Table 3: MOTS-c Dependent Transcriptional Activation. This table shows the fold change in luciferase activity driven by an ARE-containing promoter in cells overexpressing MOTS-c, demonstrating NRF2-dependent transcriptional activation. The data is graphically represented in the source and has been estimated for this table.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for MOTS-c

This protocol is adapted from established ChIP methodologies and optimized for the immunoprecipitation of a peptide-DNA complex.[1][7]

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde.

-

Cell Lysis: Harvest and lyse cells in a buffer containing protease inhibitors.

-

Chromatin Shearing: Sonicate the lysate to shear chromatin to fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-MOTS-c antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution: Elute the chromatin from the beads.

-

Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a standard column-based kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for target promoter regions or by next-generation sequencing (ChIP-Seq).

Subcellular Fractionation for MOTS-c Localization

This protocol allows for the separation of nuclear, cytoplasmic, and mitochondrial fractions to determine the subcellular localization of MOTS-c.[1]

-

Cell Harvesting: Harvest cells and wash with ice-cold PBS.

-

Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer and incubate on ice. Homogenize the cells using a Dounce homogenizer.

-

Isolation of Nuclei: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic and mitochondrial fractions.

-

Isolation of Mitochondria: Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytoplasmic fraction.

-

Nuclear Lysis: Resuspend the nuclear pellet in a nuclear extraction buffer and incubate on ice with intermittent vortexing.

-

Fraction Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against MOTS-c and markers for each subcellular compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, and GAPDH for cytoplasm).

Luciferase Reporter Assay for Transcriptional Activity

This assay is used to quantify the ability of MOTS-c to activate transcription from a specific promoter, such as one containing AREs.[1]

-

Plasmid Construction: Clone the promoter region of interest (e.g., multiple copies of the ARE sequence) upstream of a luciferase reporter gene in an expression vector.

-

Transfection: Co-transfect cells with the luciferase reporter plasmid and a plasmid expressing MOTS-c (or an empty vector control). A co-transfected plasmid expressing Renilla luciferase can be used for normalization.

-

Cell Treatment: Treat the cells with any desired compounds or subject them to specific conditions (e.g., metabolic stress).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

The discovery of MOTS-c's ability to translocate to the nucleus and directly regulate gene expression represents a paradigm shift in our understanding of mitonuclear communication. This mitochondrial-derived peptide acts as a critical sensor of metabolic stress, initiating a nuclear response to restore cellular homeostasis. The interaction of MOTS-c with transcription factors such as NRF2, and the subsequent activation of the antioxidant response, highlights a novel therapeutic avenue for diseases associated with metabolic dysfunction and oxidative stress. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of MOTS-c and other mitochondrial-derived peptides in health and disease.

References

- 1. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mitochondrial-Derived Peptide MOTS-c Attenuates Oxidative Stress Injury and the Inflammatory Response of H9c2 Cells Through the Nrf2/ARE and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Mitochondrial-Derived Peptide (MOTS-c) Interacted with Nrf2 to Defend the Antioxidant System to Protect Dopaminergic Neurons Against Rotenone Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mitochondrial-derived peptide MOTS-c is a regulator of plasma metabolites and enhances insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for MOTS-c Administration in Mouse Models of Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MOTS-c (mitochondrial open reading frame of the 12S rRNA-c) is a 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a significant regulator of metabolic homeostasis.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for obesity and type 2 diabetes.[2] MOTS-c administration in mouse models of diet-induced obesity has been shown to prevent weight gain, improve insulin sensitivity, and enhance glucose metabolism, primarily by targeting skeletal muscle.[3][4] These effects are largely mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.[3][5]

These application notes provide a comprehensive overview of the protocols for administering MOTS-c to mouse models of obesity, along with a summary of expected quantitative outcomes and a visualization of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the reported effects of MOTS-c administration on key metabolic parameters in mouse models of diet-induced obesity.

Table 1: Effects of MOTS-c on Body Weight and Food Intake

| Mouse Strain | Diet | MOTS-c Dosage | Treatment Duration | Effect on Body Weight | Effect on Food/Caloric Intake | Reference |

| CD-1 | High-Fat Diet (60%) | 0.5 mg/kg/day (IP) | 8 weeks | Prevented HFD-induced obesity | No change in caloric intake | [3] |

| C57BL/6 | High-Fat Diet | Not specified | Not specified | Prevented HFD-induced obesity | Independent of caloric intake | [3] |

| CD-1 | Normal Diet | 5 mg/kg/day (IP, BID) | 4 days | Modest reduction | Modest reduction | [3] |

| Ovariectomized Female Mice | Not specified | 5 mg/kg (IP) | 5 weeks | Reduced fat accumulation | Not specified | [6] |

| Diet-Induced Obese Mice | Not specified | 2.5 mg/kg (IP, 2x/day) | 3 days | Not specified | Not specified | [6] |

Table 2: Effects of MOTS-c on Glucose Homeostasis and Insulin Sensitivity

| Mouse Strain | Diet | MOTS-c Dosage | Treatment Duration | Effect on Glucose/Insulin Levels | Key Molecular Changes | Reference |

| CD-1 | High-Fat Diet (60%) | 0.5 mg/kg/day (IP) | 8 weeks | Prevented HFD-induced hyperinsulinemia | Increased AMPK phosphorylation and GLUT4 expression in skeletal muscle | [3] |

| Aged Mice | Not specified | Not specified | Not specified | Improved insulin sensitivity | Not specified | [4] |

| Diet-Induced Obese Mice | Not specified | Not specified | Not specified | Enhanced insulin sensitivity | Not specified | [7] |

| Ovariectomized Female Mice | Not specified | 5 mg/kg (IP) | 5 weeks | Improved insulin sensitivity | Activation of AMPK | [6] |

Table 3: Effects of MOTS-c on Energy Metabolism and Organ Health

| Mouse Strain | Diet | MOTS-c Dosage | Treatment Duration | Effect on Energy Expenditure | Effect on Liver | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | CD-1 | High-Fat Diet (60%) | 0.5 mg/kg/day (IP) | 3 weeks | Increased respiratory exchange ratio and heat production | Dramatically reduced hepatic lipid accumulation |[3] | | Diet-Induced Obese Mice | Not specified | Not specified | Not specified | Increased beta-oxidation of fatty acids | Reduced fatty liver |[6][7] | | Ovariectomized Female Mice | Not specified | 5 mg/kg (IP) | 5 weeks | Increased brown fat activation | Reduced fat accumulation in the liver |[6] |

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity and MOTS-c Administration

This protocol describes the induction of obesity in mice using a high-fat diet and the subsequent administration of MOTS-c.

Materials:

-

Male CD-1 or C57BL/6 mice (8 weeks old)

-

High-Fat Diet (HFD; 60% kcal from fat)

-

Control Diet (matched to HFD)

-

MOTS-c peptide (synthetic)

-

Sterile saline solution

-

Insulin syringes (for intraperitoneal injection)

Procedure:

-

Acclimate mice for one week with ad libitum access to standard chow and water.

-

Randomly assign mice to experimental groups (e.g., Control Diet + Vehicle, HFD + Vehicle, HFD + MOTS-c).

-

Provide mice with their respective diets for the duration of the study (typically 8-12 weeks to induce obesity).

-

Reconstitute MOTS-c peptide in sterile saline to the desired concentration (e.g., for a 0.5 mg/kg dose in a 25g mouse, prepare a solution of 0.125 mg/mL and inject 100 µL).

-

Administer MOTS-c or vehicle (saline) via intraperitoneal (IP) injection daily at a consistent time. Dosages can range from 0.5 mg/kg/day to 15 mg/kg/day depending on the study design.[3][8]

-

Monitor body weight and food intake regularly (e.g., weekly).

-

At the end of the treatment period, collect blood and tissues for further analysis.

Protocol 2: Assessment of Glucose Homeostasis

This protocol outlines the procedures for evaluating the effects of MOTS-c on glucose and insulin levels.

Materials:

-

Glucometer and test strips

-

Insulin ELISA kit

-

Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)

Procedure:

-

Fasting Glucose Measurement: Fast mice for 6 hours before measuring blood glucose from a tail vein blood sample using a glucometer.

-

Insulin Level Measurement: Collect whole blood at the time of euthanasia. Separate plasma by centrifugation and measure insulin levels using a commercially available ELISA kit according to the manufacturer's instructions.

-

Glucose Tolerance Test (GTT):

-

Fast mice overnight (16 hours).

-

Measure baseline blood glucose (time 0).

-

Administer a bolus of glucose (2 g/kg body weight) via IP injection.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Measure baseline blood glucose (time 0).

-

Administer human insulin (0.75 U/kg body weight) via IP injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

-

Protocol 3: Analysis of Tissue-Specific Molecular Changes

This protocol details the methods for examining molecular changes in skeletal muscle and liver tissue.

Materials:

-

Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE and Western blotting equipment and reagents

-

Primary antibodies against p-AMPK (Thr172), AMPK, GLUT4, and a loading control (e.g., β-actin or GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Histology equipment and reagents (formalin, paraffin, hematoxylin, and eosin)

Procedure:

-

Western Blotting:

-

Harvest skeletal muscle (e.g., gastrocnemius or quadriceps) and liver tissues and snap-freeze in liquid nitrogen.

-

Homogenize tissues in lysis buffer and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

-

Histology:

-

Fix liver tissue in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and section.

-

Stain sections with hematoxylin and eosin (H&E) to visualize lipid droplet accumulation.

-

Signaling Pathways and Experimental Workflow

MOTS-c Signaling Pathway in Obesity